molecular formula C21H16N2O2 B13128201 1-Amino-4-(2-methylanilino)anthracene-9,10-dione CAS No. 54946-78-0

1-Amino-4-(2-methylanilino)anthracene-9,10-dione

Cat. No.: B13128201
CAS No.: 54946-78-0
M. Wt: 328.4 g/mol
InChI Key: JPHKTVKOJQHNSF-UHFFFAOYSA-N
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Description

1-Amino-4-(2-methylanilino)anthracene-9,10-dione (CAS 54946-78-0) is a specialist anthracenedione derivative of significant interest in chemical research and development. This compound, with the molecular formula C 21 H 16 N 2 O 2 and a molecular weight of 328.36 g/mol, serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules . Its structural framework is closely related to anthraquinone dyes, making it a compound of interest in the study of colorants and pigments . Researchers utilize this amino-substituted anthracenedione in exploratory organic synthesis, where its properties can be leveraged to develop novel compounds with potential applications in material science. The documented synthetic routes for this compound achieve yields of up to 86%, underscoring its accessibility for laboratory-scale preparation . As a key research chemical, it is instrumental in investigating structure-property relationships, particularly in the design of molecules with specific electronic or photophysical characteristics. This product is intended for chemical synthesis and research applications only. It is not for human or veterinary use, nor for diagnostic or therapeutic purposes. Researchers should consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

54946-78-0

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-4-(2-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-6-2-5-9-16(12)23-17-11-10-15(22)18-19(17)21(25)14-8-4-3-7-13(14)20(18)24/h2-11,23H,22H2,1H3

InChI Key

JPHKTVKOJQHNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Starting Materials

  • 1,4,5,8-Tetrachloroanthraquinone or 1,4-ditosylanthraquinone derivatives are commonly used as electrophilic substrates.
  • 2-Methylaniline (o-toluidine) serves as the nucleophilic amine source.

Reaction Conditions

  • The halogenated anthraquinone is reacted with 2-methylaniline under heating conditions, often in an inert solvent such as pyridine or methylene chloride.
  • Typical reaction temperatures are around 100°C.
  • Reaction times vary from 3 to 24 hours depending on the substrate and solvent system.

Mechanism and Outcome

  • The nucleophilic amine attacks the activated carbon centers bearing halogen or tosyl groups, displacing them and forming amino or anilino substituents.
  • Mono-substituted or di-substituted products can be isolated depending on stoichiometry and reaction control.
  • The products are often purified by extraction, washing, drying, and chromatographic methods such as silica gel or alumina column chromatography.

Purification and Characterization

  • Recrystallization from ethanol-water mixtures is commonly employed.
  • Thin-layer chromatography (TLC) with hexanes/ethyl acetate (90:10) is used to monitor reaction progress.
  • The final diaminoanthraquinone derivatives show characteristic bright blue spots on TLC with Rf ~0.65.

Data Summary Table

Step Reagents/Conditions Yield Notes
Halogenated anthraquinone + 2-methylaniline Pyridine, 100°C, 3-24 h High yield Nucleophilic aromatic substitution
Extraction 10% aqueous HCl, methylene chloride - Separation of organic layer
Purification Silica gel chromatography, alumina column - Removal of impurities
Recrystallization Ethanol + water Pure solid Improves purity and crystallinity

(Adapted from patent US4661293A and EP0204304B1)

Alternative Oxidative Amination Approach

A complementary method involves oxidative amination starting from 1,4-dihydroxyanthracene-9,10-dione:

  • Treatment of 1,4-dihydroxyanthracene-9,10-dione with primary amines (e.g., butylamine as a model) in the presence of oxidizing agents such as iodobenzene-diacetate leads to aminoanthraquinone derivatives.
  • This method proceeds via oxidative coupling and substitution at the hydroxy positions.
  • Subsequent modifications such as reduction, methylation, or acylation can further functionalize the molecule.
  • Although this specific example uses butylamine, the method is adaptable to substituted anilines like 2-methylaniline.

This approach yields products with good purity and allows for structural diversification, though it is less direct for the exact compound .

Catalytic and Multistep Functionalization Routes

  • Advanced synthetic routes involve catalytic annulation and glycosylation steps on aminoanthraquinone intermediates, enabling complex substitution patterns.
  • Catalysts such as indium bromide or indium triflate have been used to functionalize aminoanthraquinones at mild conditions.
  • While these methods are more relevant for complex derivatives, they demonstrate the versatility of anthraquinone functionalization chemistry and may be adapted for preparing this compound analogues.

(Review on anthraquinone functionalization methods)

Summary and Comparative Analysis

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution on halogenated anthraquinone 1,4-Dichloro or ditosylanthraquinone 2-Methylaniline, pyridine, 100°C High yield, straightforward Requires halogenated precursors
Oxidative amination of dihydroxyanthraquinone 1,4-Dihydroxyanthracene-9,10-dione Primary amine, iodobenzene-diacetate Enables diverse functionalization Multi-step, moderate yields
Catalytic annulation and glycosylation Aminoanthraquinone derivatives Indium catalysts, acid catalysis Mild conditions, complex products More complex, less direct

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exerting its anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxicity against cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Alkylamino substituents (e.g., ethyl or butyl groups) contribute to higher molecular weights and lipophilicity compared to aromatic amines .
  • Substituent position affects steric interactions and biological activity. For example, 2,3-dibutylamino derivatives exhibit higher cytotoxicity than monosubstituted analogs .

Anticancer Activity

Compound MCF-7 IC50 (µg/mL) Hep-G2 IC50 (µg/mL) Mechanism of Action
2,3-(Dibutylamino)anthracene-9,10-dione 3.0 13.0 DNA intercalation, topoisomerase II inhibition
This compound Not reported Not reported Predicted: Groove binding to DNA
Mitoxantrone-related analogs 0.5–5.0 (varies by substituent) 1.0–10.0 Dual targeting of viral and cancer proteins

Key Observations :

  • Bulkier substituents (e.g., butyl groups) reduce cytotoxicity, likely due to steric hindrance in target binding .
  • Hydroxyethylamino groups (e.g., in mitoxantrone analogs) improve solubility and enhance interactions with enzymes like thymidylate kinase .

Biological Activity

1-Amino-4-(2-methylanilino)anthracene-9,10-dione is a synthetic compound belonging to the anthracene derivative family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N2O2C_{16}H_{15}N_2O_2, with a molecular weight of approximately 281.31 g/mol. The compound features a fused three-ring structure typical of anthracenes, with an amino group and a methylaniline substituent that significantly influence its biological properties.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as protein kinase CK2, which is involved in cell proliferation and survival pathways. This inhibition can reduce tumor growth and enhance the efficacy of existing chemotherapy agents.
  • Anti-inflammatory Effects : Studies have demonstrated its capacity to inhibit the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in activated macrophages . This anti-inflammatory property may provide additional therapeutic benefits in diseases characterized by chronic inflammation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (HL-60), with IC50 values indicating potent activity.
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways that regulate cell survival and death. This includes activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
MitoxantroneC_{22}H_{24}N_4O_5Approved anticancer agent; known for its intercalating properties
AmetantroneC_{22}H_{24}N_4O_5Similar structure; used in cancer treatment but with different side effects
1-Amino-4-(methylamino)anthracene-9,10-dioneC_{16}H_{15}N_2O_2Exhibits similar anticancer properties but with different reactivity profiles

The unique substitution pattern in this compound enhances its binding affinity for DNA compared to these related compounds, suggesting a distinct mechanism that could be exploited for therapeutic purposes.

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of this compound on MCF-7 breast cancer cells reported a significant reduction in cell viability at concentrations as low as 5 μg/mL. The results indicated that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects
Another investigation focused on RAW264.7 macrophages showed that treatment with this compound significantly decreased NO and TNF-α production upon LPS stimulation. This suggests potential applications in managing inflammatory diseases alongside cancer therapy .

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